molecular formula C21H18FN5O4S2 B4657923 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE

4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE

Cat. No.: B4657923
M. Wt: 487.5 g/mol
InChI Key: FCXQECPBHWAPLO-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an acryloyl group, and a benzenesulfonamide moiety. These structural features contribute to its reactivity and potential utility in various fields.

Preparation Methods

The synthesis of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compoundsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The fluorophenyl and acryloyl groups enable the compound to bind to certain enzymes or receptors, thereby modulating their activity. The benzenesulfonamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE include other fluorophenyl derivatives and benzenesulfonamide-containing molecules. These compounds share some structural features but differ in their specific functional groups and overall reactivity. The unique combination of fluorophenyl, acryloyl, and benzenesulfonamide groups in this compound distinguishes it from others, providing distinct chemical and biological properties .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4S2/c1-31-20-12-18(23-13-24-20)27-33(29,30)17-9-7-16(8-10-17)25-21(32)26-19(28)11-4-14-2-5-15(22)6-3-14/h2-13H,1H3,(H,23,24,27)(H2,25,26,28,32)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXQECPBHWAPLO-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE

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